BI-1935 is classified as an organic compound, specifically a small molecule inhibitor. It is synthesized through complex organic reactions involving multiple steps to achieve its final structure. The compound has gained attention due to its specificity towards soluble epoxide hydrolase, distinguishing it from other inhibitors that may have broader activity profiles .
The synthesis of BI-1935 involves several intricate steps:
The synthesis process is designed to ensure high yield and purity, which are critical for subsequent biological testing .
The molecular structure of BI-1935 can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Understanding the precise molecular structure is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .
BI-1935 participates in several chemical reactions relevant to its function as an inhibitor:
Technical details surrounding these reactions include kinetic studies that measure the rate of inhibition and affinity constants that quantify the strength of binding .
The mechanism by which BI-1935 exerts its effects involves several key processes:
Quantitative data from pharmacological studies support these mechanisms, demonstrating significant changes in physiological parameters upon treatment with BI-1935 .
BI-1935 exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess these properties systematically .
BI-1935 has several scientific applications:
The ongoing research into BI-1935 continues to reveal its potential across various fields within pharmacology and biochemistry .
BI-1935 was developed by Boehringer Ingelheim and first disclosed in the patent WO2007067836 (2006) as "Example 3" [5] [9]. The compound originated from structured medicinal chemistry efforts to optimize sEH inhibition, leveraging:
Through Boehringer Ingelheim's opnMe.com initiative, BI-1935 became freely available to researchers worldwide, accelerating its adoption as a chemical probe. Its negative control compound, BI-2049 (IC₅₀ >100 µM), was simultaneously provided to validate target-specific effects [3] [9].
Table 1: Key Developmental Milestones of BI-1935
Year | Event | Significance |
---|---|---|
2006 | Patent WO2007067836 | First chemical disclosure as Example 3 |
2010s | Distribution via opnMe | Global accessibility for academic research |
2020 | Independent validation | Confirmed CNS penetration and in vivo efficacy |
Biochemical Mechanism
sEH (EPHX2) catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs) to their less active diol forms. BI-1935 binds the enzyme's catalytic pocket with sub-nanomolar affinity, preventing this conversion and thereby elevating endogenous EpFA levels [7] [9]. Key characteristics include:
Table 2: Selectivity Profile of BI-1935
Target | Activity | Selectivity Ratio |
---|---|---|
Human sEH | IC₅₀ = 7 nM | Reference |
Thromboxane Synthase | IC₅₀ = 132 nM | 19-fold |
CYP2J2 | IC₅₀ >1 µM | >142-fold |
CYP2C9 | IC₅₀ >1 µM | >142-fold |
CYP2C19 | IC₅₀ >1 µM | >142-fold |
Research Applications
Cardiovascular Studies
BI-1935 demonstrates dose-dependent blood pressure reduction in Dahl salt-sensitive rat models, validating sEH inhibition as a therapeutic strategy for hypertension. Elevated EETs promote vasodilation and endothelial protection, counteracting angiotensin II-induced vascular dysfunction [9].
Neuroinflammation Research
In Alzheimer’s disease models, BI-1935:
Thermal shift assays confirm direct target engagement in murine brains, with significant sEH stabilization observed after oral administration (5 mg/kg/day) [6].
Probe Validation
The Chemical Probes Portal designates BI-1935 as:
Its physicochemical properties enable reliable experimentation:
Comparative Pharmacological Value
BI-1935 exhibits distinct advantages over other sEH inhibitors:
Table 3: Structural and Biochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 498.46 g/mol | Calculated |
SMILES | CCOCCn1cc(ccc1=O)C(=O)Nc1ccc(cn1)n1nc(cc1C(F)(F)F)c1cccnc1 | [5] |
InChI Key | KMESAVNRPDKZCQ-UHFFFAOYSA-N | [5] |
XLogP | 3.81 | Computational |
H-bond Acceptors | 7 | Calculated |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7